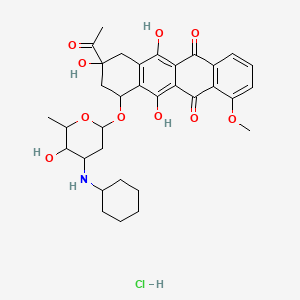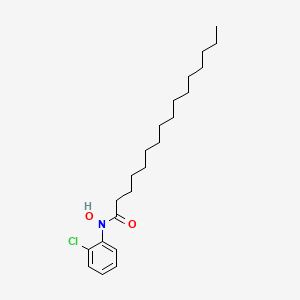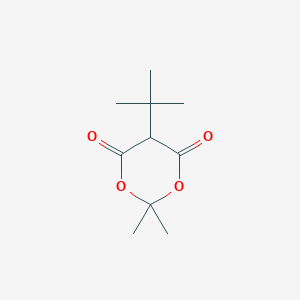
(2-Amino-1-bromoethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-1-bromoethyl)phosphonic acid is an organophosphorus compound characterized by the presence of an amino group, a bromine atom, and a phosphonic acid group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-bromoethyl)phosphonic acid typically involves the reaction of 2-bromoethylamine with phosphorous acid. One common method includes the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1-bromoethyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphonates.
Hydrolysis: The phosphonic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include aminoethylphosphonic acid or hydroxyethylphosphonic acid.
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Phosphonates.
Scientific Research Applications
(2-Amino-1-bromoethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Medicine: Explored for its potential use in drug design, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-1-bromoethyl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylphosphonic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoethylphosphonic acid: Lacks the amino group, affecting its biological activity.
Aminophosphonic acids: A broader class of compounds with varying substituents on the ethyl chain.
Uniqueness
(2-Amino-1-bromoethyl)phosphonic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and biological research.
Properties
CAS No. |
80091-34-5 |
|---|---|
Molecular Formula |
C2H7BrNO3P |
Molecular Weight |
203.96 g/mol |
IUPAC Name |
(2-amino-1-bromoethyl)phosphonic acid |
InChI |
InChI=1S/C2H7BrNO3P/c3-2(1-4)8(5,6)7/h2H,1,4H2,(H2,5,6,7) |
InChI Key |
NLMVXUYWNBDBAP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(P(=O)(O)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


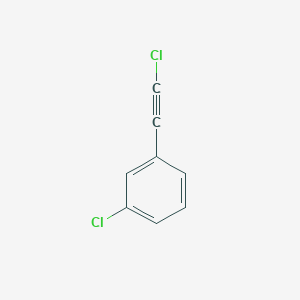
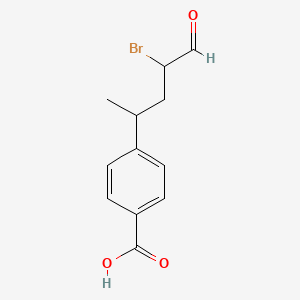
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
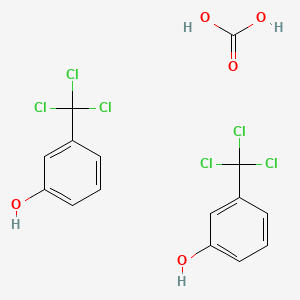
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)

